Acid Strength (pKa) of 8-(1-Naphthyl)-8-oxooctanoic Acid vs. Parent 8-Oxooctanoic Acid and Aryl-Substituted Analogs
The predicted pKa of 8-(1-naphthyl)-8-oxooctanoic acid is 4.76 ± 0.10, which is nearly identical to that of the unsubstituted 8-oxooctanoic acid (4.77 ± 0.10) and the 4-chlorophenyl analog (4.76 ± 0.10) . This indicates that the electron-withdrawing effect of the 1-naphthyl ketone moiety does not significantly alter the acidity of the terminal carboxylic acid relative to the parent scaffold or a simple phenyl derivative with an electron-withdrawing substituent . Therefore, researchers requiring a specific pKa for pH-dependent partitioning or reactivity studies can rely on this compound without introducing unintended shifts in acid strength compared to the core 8-oxooctanoic acid motif.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.76 ± 0.10 (predicted) |
| Comparator Or Baseline | 8-Oxooctanoic acid: 4.77 ± 0.10 (predicted); 8-(4-Chlorophenyl)-8-oxooctanoic acid: 4.76 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.01 (vs. parent 8-oxooctanoic acid); ΔpKa ≈ 0.00 (vs. 4-chlorophenyl analog) |
| Conditions | Predicted values based on chemical structure and pKa calculation algorithms; no experimental conditions specified. |
Why This Matters
This confirms that substituting the 1-naphthyl group does not unintentionally modulate carboxylic acid ionization, making the compound a reliable surrogate for the 8-oxooctanoic acid scaffold in assays where consistent acidity is required.
